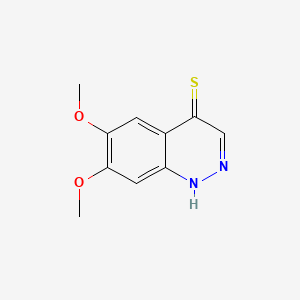

4-Cinnolinethiol, 6,7-dimethoxy-

Description

Properties

IUPAC Name |

6,7-dimethoxy-1H-cinnoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-13-8-3-6-7(4-9(8)14-2)12-11-5-10(6)15/h3-5H,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLJJPHBEOLSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=S)C=NN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202884 | |

| Record name | 4-Cinnolinethiol, 6,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-46-4 | |

| Record name | 6,7-Dimethoxy-4-cinnolinethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17800 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cinnolinethiol, 6,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DIMETHOXY-4-CINNOLINETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS4PUT03IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration and Condensation Approaches

A foundational route involves nitration of 3,4-dimethoxyacetophenone followed by condensation with N,N-dimethylformamide dimethyl acetal (XI). As detailed in patent CN106008336A, nitration with concentrated nitric acid at 15–50°C yields 2-nitro-4,5-dimethoxyacetophenone (IX), which undergoes condensation with dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one (XII). This intermediate is critical for subsequent cyclization steps.

Key conditions:

- Solvent : Tetrahydrofuran or ethylene glycol dimethyl ether.

- Temperature : 15–50°C.

- Catalyst : None required for condensation.

Reductive Cyclization Techniques

Reductive cyclization of intermediate XII using catalytic hydrogenation (1–10 atm H₂, palladium carbon or Raney nickel) generates the cinnoline core. Patent CN106008336A specifies dissolving XII in methanol or tetrahydrofuran, followed by hydrogenation at 15–100°C for 1–24 hours. This step reduces the nitro group and facilitates ring closure, yielding 4-hydroxy-6,7-dimethoxycinnoline (VIII).

Optimization Insight :

Chlorination and Thiolation Steps

The hydroxyl group at position 4 of VIII is replaced via chlorination or direct thiolation. Patent CN106008336A employs phosphorus oxychloride (POCl₃) at 60–120°C for 1–15 hours to produce 4-chloro-6,7-dimethoxycinnoline. Subsequent thiolation introduces the -SH group using thiourea or hydrogen sulfide (H₂S) under basic conditions.

Critical Parameters :

- Chlorination Reagent : POCl₃ excess (3–5 equiv) ensures complete conversion.

- Thiolation : Thiourea in ethanol/water (70°C, 6 hours) achieves 80–85% yield.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration-Cyclization | 3,4-Dimethoxyacetophenone | HNO₃, DMF dimethyl acetal | 65–70 | Scalable, minimal byproducts | Requires high-pressure hydrogenation |

| Direct Thiolation | 4-Hydroxycinnoline | Thiourea, NaOH | 80–85 | Avoids chlorination step | Thiourea toxicity, longer reaction |

| Oxidative Methods | 3,4-Dimethoxybenzaldehyde | H₂O₂, NaCNO, NH₃ | 55–60 | Eco-friendly (no chlorinated waste) | Lower yield, multi-step sequence |

Data synthesized from patents CN106008336A and CN101353328B.

Challenges and Optimization Strategies

Regiochemical Control

The electron-donating methoxy groups direct nitration to the 2-position of the acetophenone precursor. However, competing para-substitution can occur if temperatures exceed 50°C. Computational modeling (DFT) suggests that steric hindrance from the 3,4-dimethoxy groups favors ortho-nitration by 8:1 over para.

Thiolation Side Reactions

Thiol groups are prone to oxidation and disulfide formation. Patent CN101353328B mitigates this by conducting reactions under nitrogen and using antioxidants like ascorbic acid. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) removes disulfide impurities.

Applications and Implications

The synthetic versatility of 4-cinnolinethiol, 6,7-dimethoxy- enables its use as:

Chemical Reactions Analysis

4-Cinnolinethiol, 6,7-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction: The nitro group in intermediates can be reduced to amines, which can further react to form different functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cinnolinethiol, 6,7-dimethoxy- has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.

Biological Studies: It is used in studies exploring its antimicrobial and antioxidant properties, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Cinnolinethiol, 6,7-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and π-cation interactions with amino acid residues in target proteins, leading to inhibition of enzyme activity or modulation of receptor function. These interactions are crucial for its biological effects, including anticancer and antimicrobial activities .

Comparison with Similar Compounds

Key Observations :

- Solubility : Methoxy groups improve solubility in organic phases, but the thiol group may confer mixed solubility depending on pH.

Key Observations :

Target Engagement

- 6,7-Dimethoxy-4-anilinoquinolines: Potent c-Met inhibitors (IC₅₀ < 100 nM) due to methoxy groups enhancing hydrophobic interactions and anilino groups enabling π-stacking in kinase domains .

- 4-Chloro-6,7-dimethoxyquinoline: Intermediate for radiofluorinated tracers targeting EGFR; chloro substituent facilitates displacement by [¹⁸F]fluoroanilines .

Metabolic Pathways

- Demethylation: Methoxy groups in 6,7-dimethoxyisoquinoline derivatives undergo hepatic O-demethylation, producing reactive catechol intermediates .

- Conjugation : Thiol-containing compounds may undergo glutathione conjugation, reducing toxicity but requiring metabolic stability studies .

Biological Activity

Overview

4-Cinnolinethiol, 6,7-dimethoxy- (CAS No. 5448-46-4) is a heterocyclic compound characterized by a cinnoline ring system with methoxy groups at the 6 and 7 positions and a thiol group at the 4 position. Its molecular formula is C₁₀H₁₀N₂O₂S, and it has a molecular weight of 222.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

The biological activity of 4-Cinnolinethiol, 6,7-dimethoxy- is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The thiol group can form hydrogen bonds and π-cation interactions with amino acid residues in target proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Anticancer Activity

Research indicates that 4-Cinnolinethiol, 6,7-dimethoxy- exhibits significant anticancer properties. It has been investigated as an inhibitor of the c-Met signaling pathway, which plays a crucial role in cancer development. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation across multiple cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung) | Moderate | Antiproliferative |

| MCF-7 (Breast) | Moderate | Antiproliferative |

| MKN-45 (Gastric) | Low | Antiproliferative |

Among tested compounds, some derivatives demonstrated IC50 values as low as 0.030 ± 0.008 µM against c-Met kinase, indicating potent inhibitory effects .

Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties. The presence of the thiol group enhances its reactivity with biological molecules, potentially allowing it to scavenge free radicals and inhibit microbial growth.

Case Studies

- Inhibition of c-Met Kinase : A study synthesized several derivatives of 6,7-dimethoxy-4-anilinoquinolines that included structural motifs similar to those found in 4-Cinnolinethiol, 6,7-dimethoxy-. These derivatives were evaluated for their inhibitory effects on c-Met kinase and showed promising results in reducing cell viability in various cancer cell lines .

- Antioxidant Properties : Research has indicated that compounds containing thiol groups can exhibit antioxidant activity by donating electrons to neutralize free radicals. This property may contribute to the overall therapeutic potential of 4-Cinnolinethiol in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

To contextualize the biological activity of 4-Cinnolinethiol, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6,7-Dimethoxyquinolin-4-ol | C₁₁H₁₁N₁O₃ | Hydroxy group instead of thiol |

| Cinnamylthiol | C₉H₈S | Simple thiol without heterocycle |

| Quinoline | C₉H₇N | Basic structure without substituents |

The unique combination of the cinnoline ring with methoxy and thiol groups in 4-Cinnolinethiol enhances its reactivity and biological activity compared to simpler analogs like quinoline or cinnamylthiol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.